11-Dehydrocorticosterone
11-Dehydrocorticosterone
11-dehydrocorticosterone is an 11-oxo steroid that is corticosterone in which the hydroxy substituent at the 11beta position has been oxidised to give the corresponding ketone. It has a role as a human metabolite and a mouse metabolite. It is a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, an 11-oxo steroid, a corticosteroid and a primary alpha-hydroxy ketone. It is functionally related to a corticosterone.
Brand Name:
Vulcanchem
CAS No.:
72-23-1
VCID:
VC21073339
InChI:
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1
SMILES:
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Molecular Formula:
C21H28O4
Molecular Weight:
344.4 g/mol
11-Dehydrocorticosterone
CAS No.: 72-23-1
Cat. No.: VC21073339
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 11-dehydrocorticosterone is an 11-oxo steroid that is corticosterone in which the hydroxy substituent at the 11beta position has been oxidised to give the corresponding ketone. It has a role as a human metabolite and a mouse metabolite. It is a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, an 11-oxo steroid, a corticosteroid and a primary alpha-hydroxy ketone. It is functionally related to a corticosterone. |
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CAS No. | 72-23-1 |
Molecular Formula | C21H28O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Standard InChI | InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 |
Standard InChI Key | FUFLCEKSBBHCMO-KJQYFISQSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C |
SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |
Melting Point | 183.5°C |
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